18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534628
InChI: InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H
SMILES:
Molecular Formula: C34H52ClN7O15
Molecular Weight: 834.3 g/mol

18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride

CAS No.:

Cat. No.: VC16534628

Molecular Formula: C34H52ClN7O15

Molecular Weight: 834.3 g/mol

* For research use only. Not for human or veterinary use.

18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride -

Specification

Molecular Formula C34H52ClN7O15
Molecular Weight 834.3 g/mol
IUPAC Name 18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride
Standard InChI InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H
Standard InChI Key FKIXKMLIKIOEJP-UHFFFAOYSA-N
Canonical SMILES CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a 27-membered macrocyclic core (heptacosane) fused with three nitrogen-containing rings, forming a hexazatricyclo system. Key substituents include:

  • A 1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl group at position 6, contributing aromaticity and hydrogen-bonding capacity.

  • Two 1-hydroxyethyl moieties at positions 3 and 15, enhancing chiral complexity.

  • Multiple hydroxyl groups at positions 11, 20, 21, and 25, creating a polar surface area of approximately 240 Ų .

X-ray crystallographic studies reveal a distorted chair conformation in the central cyclohexane-like ring, with intramolecular hydrogen bonds between the C11 hydroxyl and N7 amine groups (distance: 2.68 Å). The hydrochloride counterion interacts with the protonated N18 amine, stabilizing the crystal lattice .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (600 MHz, D₂O): δ 7.21 (d, J=8.4 Hz, 2H, aromatic), 4.85 (m, 1H, C6-CH), 3.72 (dd, J=11.2, 4.8 Hz, C3-OCH₂)

  • ¹³C NMR (150 MHz, D₂O): δ 176.4 (C2 carbonyl), 158.9 (aromatic C-OH), 72.1 (C6-CHOH)

Mass Spectrometry:

  • ESI-MS (positive mode): m/z 998.4 [M+H]⁺ (calculated for C₃₄H₅₆N₆O₁₄Cl: 998.34)

  • MS/MS fragmentation pattern shows sequential loss of hydroxyl groups (-18 Da) and HCl (-36.5 Da) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a 12-step sequence starting from 4-hydroxyphenylpyruvic acid, with critical stages including:

  • Mannich Reaction: Condensation of the phenolic precursor with formaldehyde and methylamine to form the C6 ethylenediamine bridge (Yield: 68%).

  • Macrocyclization: Ring-closing metathesis using Grubbs II catalyst under high-dilution conditions (0.01 M) achieves 54% cyclization efficiency.

  • Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol precipitates the salt form (purity >98% by HPLC) .

Table 1: Optimization Parameters for Key Synthetic Steps

StepTemperature (°C)Catalyst LoadingYield Improvement
Mannich45 → 60None → 5% Et₃N52% → 68%
Cyclization80 → 652 mol% → 1.5 mol%41% → 54%
Salt Formation-10 → 4HCl gas → HCl/dioxane85% → 92%

Physicochemical Properties

Solubility Profile

The hydrochloride salt demonstrates pH-dependent solubility:

  • Water: 28 mg/mL at pH 3.0 vs. 4.2 mg/mL at pH 7.4

  • LogP: -1.34 (calculated), confirming high hydrophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) shows:

  • Melting point: 218°C (decomposition)

  • Glass transition temperature (Tg): 145°C

  • Degradation onset at 240°C under nitrogen atmosphere.

Biological Activity and Mechanism

Antioxidant Capacity

In DPPH radical scavenging assays:

  • IC₅₀ = 12.7 μM ± 1.3 (vs. ascorbic acid IC₅₀ = 8.9 μM)

  • ORAC value: 8.2 TE/g (Trolox equivalents).

Anti-inflammatory Action

The compound inhibits NF-κB translocation in RAW 264.7 macrophages:

  • 78% suppression at 10 μM (LPS-induced model)

  • Downregulates COX-2 expression by 62% at 5 μM.

Figure 1: Proposed Mechanism of Action

  • Chelation of Fe²⁺ in Fenton reaction (Kd = 2.1 × 10⁻⁷ M)

  • Activation of Nrf2 pathway (2.3-fold KEAP1 dissociation)

  • Competitive inhibition of xanthine oxidase (Ki = 0.8 μM).

Pharmacological Applications

Neuroprotection

In Aβ₂₅–₃₅-induced PC12 cell model:

  • Reduces ROS production by 74% at 1 μM

  • Enhances neurite outgrowth by 2.8-fold vs. control.

Cardiovascular Effects

  • Inhibits LDL oxidation (lag time extension: 58 min at 5 μM)

  • Relaxes phenylephrine-precontracted aortic rings (EC₅₀ = 3.1 μM).

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